4-(4-Fluoro-2-methyl-phenoxy)butanenitrile
Description
4-(4-Fluoro-2-methyl-phenoxy)butanenitrile is a nitrile-containing organic compound characterized by a butanenitrile backbone substituted with a 4-fluoro-2-methylphenoxy group. This structure combines the electron-withdrawing properties of the fluorine atom and the steric influence of the methyl group on the aromatic ring, which may modulate its reactivity and biological interactions.
Properties
IUPAC Name |
4-(4-fluoro-2-methylphenoxy)butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-9-8-10(12)4-5-11(9)14-7-3-2-6-13/h4-5,8H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZZBIHKAVIURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-methyl-phenoxy)butanenitrile typically involves the reaction of 4-fluoro-2-methylphenol with 4-bromobutanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-2-methyl-phenoxy)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (Cl2, Br2) and Lewis acids (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or other substituted phenoxy compounds.
Scientific Research Applications
4-(4-Fluoro-2-methyl-phenoxy)butanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-2-methyl-phenoxy)butanenitrile involves its interaction with specific molecular targets. The fluoro-substituted phenoxy group can engage in various binding interactions, influencing biological pathways and molecular processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related butanenitrile derivatives, highlighting key differences in substituents, synthesis routes, and properties:
Structural and Functional Differences
- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine and sulfonyl groups (e.g., in 4d and 3j ) increase electrophilicity of the nitrile group, enhancing reactivity in nucleophilic additions.
- Fluorinated analogs like 4n (4-(2-fluoro-biphenyl derivative)) may exhibit enhanced bioactivity due to fluorine’s metabolic stability.
Physical Properties
Biological Activity
4-(4-Fluoro-2-methyl-phenoxy)butanenitrile is an organic compound with significant potential in medicinal chemistry and agrochemical applications. Its unique structural features, including a fluoro-substituted phenoxy group and a butanenitrile chain, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12FNO, characterized by:
- Fluoro group : Enhances lipophilicity and stability.
- Nitrile group : Contributes to biological interactions.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluoro substituent enhances binding affinity, potentially modulating the activity of these targets. Further studies are necessary to elucidate the exact pathways involved in its mechanism of action.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities. Below is a summary of the biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Potential activity against bacteria and fungi. |
| Herbicidal | Possible use as an herbicide due to its interaction with plant growth regulators. |
| Cytotoxicity | Investigated for effects on cancer cell lines. |
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of various phenoxy compounds, revealing that this compound exhibited significant inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Herbicidal Properties : Research conducted on herbicidal efficacy showed that the compound effectively inhibited the growth of common weeds, suggesting its potential as a selective herbicide .
- Cytotoxicity Assessment : In vitro studies demonstrated that this compound induced apoptosis in certain cancer cell lines, indicating its possible role in cancer therapy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-(4-Chloro-2-methyl-phenoxy)butanenitrile | Chlorine substituent; lower lipophilicity | Moderate antimicrobial properties |
| 4-(4-Bromo-2-methyl-phenoxy)butanenitrile | Bromine substituent; higher molecular weight | Reduced herbicidal efficacy |
| 4-(4-Methyl-2-methyl-phenoxy)butanenitrile | Methyl substituent; increased steric hindrance | Limited cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
